5-Benzofuranpropanoic acid, 6-(beta-D-glucopyranosyloxy)-7-methoxy-, methyl ester
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Overview
Description
Cnidioside B methyl ester is a glucoside compound that can be isolated from the fruits of Zanthoxylum bungeanum . It is a naturally occurring phenolic compound with the molecular formula C19H24O10 and a molecular weight of 412.39 g/mol . This compound has garnered interest due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cnidioside B methyl ester can be synthesized through various chemical reactions involving its precursor compounds. The synthetic route typically involves the esterification of Cnidioside B with methanol under acidic conditions. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of Cnidioside B methyl ester involves the extraction of the compound from natural sources, such as the fruits of Zanthoxylum bungeanum. The extraction process includes solvent extraction using solvents like ethanol or methanol, followed by purification steps such as column chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
Cnidioside B methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The glucoside moiety can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted glucosides.
Scientific Research Applications
Cnidioside B methyl ester has various scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of glucosides.
Biology: Studied for its potential immunomodulatory effects in cell lines such as RAW 264.7 cells.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Cnidioside B methyl ester involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation and oxidative stress . The compound may inhibit the production of pro-inflammatory cytokines and reactive oxygen species, thereby exhibiting anti-inflammatory and antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
Cnidioside A: Another glucoside compound with similar biological activities.
Cnidioside C: A related compound with potential therapeutic effects.
Cnidioside D: Known for its anti-inflammatory properties.
Uniqueness
Cnidioside B methyl ester is unique due to its specific glucoside structure and the presence of a methyl ester group, which may contribute to its distinct biological activities and pharmacokinetic properties . Its ability to modulate multiple signaling pathways makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C19H24O10 |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
methyl 3-[7-methoxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]propanoate |
InChI |
InChI=1S/C19H24O10/c1-25-12(21)4-3-9-7-10-5-6-27-16(10)18(26-2)17(9)29-19-15(24)14(23)13(22)11(8-20)28-19/h5-7,11,13-15,19-20,22-24H,3-4,8H2,1-2H3 |
InChI Key |
AARIHENRSOEJOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1OC3C(C(C(C(O3)CO)O)O)O)CCC(=O)OC)C=CO2 |
Origin of Product |
United States |
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